G244-LM

Übersicht

Beschreibung

G244-LM ist ein potenter und spezifischer Inhibitor von Tankyrase 1 und Tankyrase 2, Enzymen, die eine entscheidende Rolle bei der Regulation der Wnt-Signalwege spielen. Diese Verbindung hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere bei der Untersuchung von Darmkrebs .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit Hilfe fortgeschrittener organisch-chemischer Verfahren synthetisiert wird, einschließlich der Verwendung von Schutzgruppen und selektiver Funktionalisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter strengen Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst die großtechnische Synthese in kontrollierten Umgebungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie. Das Endprodukt wird dann strengen Qualitätskontrolltests unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt .

Wissenschaftliche Forschungsanwendungen

G244-LM hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Tankyrase-Enzymen und die Regulation von Wnt-Signalwegen zu untersuchen

Biologie: In Zellkulturversuchen eingesetzt, um die Auswirkungen der Tankyrase-Hemmung auf zelluläre Prozesse wie Proliferation, Differenzierung und Apoptose zu untersuchen

Medizin: Als potenzieller Therapeutika für die Behandlung von Darmkrebs und anderen Krankheiten mit abnormer Wnt-Signalgebung untersucht

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Tankyrase-Enzyme abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die spezifische Hemmung von Tankyrase 1 und Tankyrase 2. Diese Enzyme sind an der Poly(ADP-Ribosyl)ierung von AXIN beteiligt, einem Schlüsselbestandteil des Wnt-Signalwegs. Durch die Hemmung der Tankyrase-Aktivität verhindert this compound den Abbau von AXIN, was zur Destabilisierung von β-Catenin und zur Unterdrückung der Wnt-Signalgebung führt . Dieser Mechanismus ist besonders relevant im Zusammenhang mit Darmkrebs, wo Mutationen im APC-Gen zur Aktivierung der Wnt-Signalgebung und zum Tumorwachstum führen .

Wirkmechanismus

Target of Action

G244-LM is a potent and specific inhibitor of tankyrase 1/2 . Tankyrases are enzymes that belong to the poly (ADP-ribose) polymerase (PARP) family. They play a crucial role in various cellular processes, including Wnt signaling .

Mode of Action

This compound reduces Wnt/β-catenin signaling by preventing poly (ADP-ribosyl)ation-dependent AXIN degradation . This process promotes β-catenin destabilization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a critical role in cell proliferation, differentiation, and migration. By inhibiting tankyrase 1/2, this compound prevents the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the destabilization of β-catenin, thereby reducing Wnt/β-catenin signaling .

Pharmacokinetics

It is noted that this compound displays favorable pharmacokinetic properties .

Result of Action

The inhibition of Wnt/β-catenin signaling by this compound has several molecular and cellular effects. It can inhibit cell-cycle progression, reduce colony formation, and induce differentiation . These effects suggest that β-catenin–dependent maintenance of an undifferentiated state may be blocked by tankyrase inhibition .

Action Environment

These can include physical factors such as temperature and pH, biological factors such as the presence of other substances in the body, and social factors such as diet and lifestyle

Biochemische Analyse

Biochemical Properties

G244-LM plays a crucial role in biochemical reactions by inhibiting the Wnt signaling pathway. It achieves this by preventing the poly (ADP-ribosyl)ation-dependent degradation of AXIN, a key component of the β-catenin destruction complex. By stabilizing AXIN, this compound promotes the destabilization of β-catenin, thereby reducing Wnt/β-catenin signaling . This compound interacts with enzymes such as tankyrase 1/2 and proteins involved in the Wnt signaling pathway, including AXIN and β-catenin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In colorectal cancer cells, it inhibits Wnt signaling and colony formation, particularly in cell lines such as COLO-320DM and SW403 . This inhibition leads to reduced cell proliferation and induces differentiation, suggesting that this compound can block the β-catenin-dependent maintenance of an undifferentiated state . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the Wnt/β-catenin pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with tankyrase 1/2, leading to the inhibition of their enzymatic activity. This inhibition prevents the poly (ADP-ribosyl)ation of AXIN, resulting in its stabilization and the subsequent destabilization of β-catenin . By reducing β-catenin levels, this compound effectively downregulates Wnt/β-catenin signaling, impacting gene expression and cellular functions associated with this pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on Wnt signaling for extended periods . Long-term studies have shown that this compound can induce sustained reductions in cell proliferation and promote differentiation in colorectal cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Wnt signaling and reduces tumor growth in colorectal cancer models . Higher doses may lead to toxic or adverse effects, including intestinal toxicity associated with the inhibition of Wnt/β-catenin signaling in intestinal crypts . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the Wnt signaling pathway. It interacts with enzymes such as tankyrase 1/2 and affects the metabolic flux of AXIN and β-catenin . By modulating these pathways, this compound influences the levels of metabolites and the overall metabolic state of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its efficacy and activity

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of G244-LM involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of protecting groups and selective functionalization .

Industrial Production Methods

Industrial production of this compound is carried out under strict conditions to ensure high purity and consistency. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control tests to ensure it meets the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

G244-LM unterliegt hauptsächlich Substitutionsreaktionen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind starke Säuren und Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und unter kontrollierten Temperaturen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die bei den Reaktionen von this compound entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung verschiedener Derivate mit unterschiedlichen funktionellen Gruppen führen, während Oxidations- und Reduktionsreaktionen zur Bildung oxidierter oder reduzierter Formen der Verbindung führen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

G007-LK: Ein weiterer potenter Tankyrase-Inhibitor mit ähnlichen Eigenschaften und Anwendungen

XAV939: Ein bekannter Tankyrase-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird

IWR-1: Ein Inhibitor der Wnt-Signalgebung, der auf Tankyrase-Enzyme abzielt

Einzigartigkeit von G244-LM

This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung von Tankyrase 1 und Tankyrase 2 aus. Es hat eine signifikante Wirksamkeit in präklinischen Modellen von Darmkrebs gezeigt, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle der Wnt-Signalgebung bei Krebs und anderen Krankheiten macht .

Eigenschaften

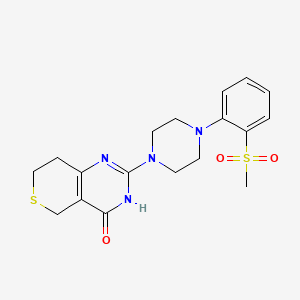

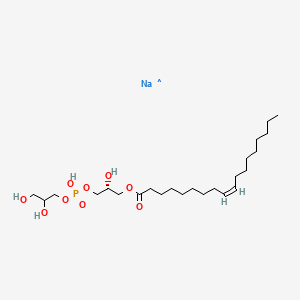

IUPAC Name |

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQPAEVPPSCQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does G244-LM interact with its target and what are the downstream effects?

A1: this compound targets tankyrases, enzymes involved in the Wnt signaling pathway. Specifically, it inhibits the poly(ADP-ribosyl)ation activity of tankyrases, preventing the degradation of AXIN. [] AXIN is a key component of the destruction complex that normally targets β-catenin for degradation. By stabilizing AXIN, this compound promotes β-catenin destabilization, effectively attenuating Wnt/β-catenin signaling. [] This is significant because overactive Wnt/β-catenin signaling is implicated in the development and progression of various cancers, including colorectal cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)

![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)